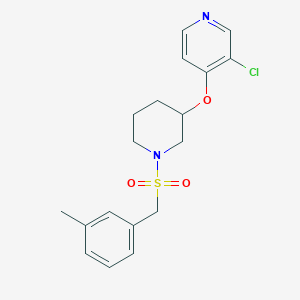

3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-chloro-4-[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-14-4-2-5-15(10-14)13-25(22,23)21-9-3-6-16(12-21)24-18-7-8-20-11-17(18)19/h2,4-5,7-8,10-11,16H,3,6,9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLKNMHBHLHFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions starting from appropriate amine and aldehyde precursors.

Sulfonylation: The piperidine intermediate is then reacted with 3-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

Ether Formation: The sulfonylated piperidine is reacted with 3-chloro-4-hydroxypyridine in the presence of a base to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Hydrazine substitution : Reacts with hydrazine hydrate in isopropanol at 80–100°C to yield hydrazinyl derivatives, a critical step in forming triazolo-pyridine analogs .

-

Suzuki–Miyaura coupling : Palladium-catalyzed cross-coupling with aryl boronic acids under inert atmospheres (e.g., N₂) produces biaryl derivatives.

Table 1: Reaction Conditions for Chloro Substitution

| Reaction Type | Reagents/Conditions | Yield* | Reference |

|---|---|---|---|

| Hydrazine substitution | Hydrazine hydrate, i-PrOH, 80°C, 8h | 75–85% | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12h | 60–70% |

Sulfonamide Hydrolysis

The 3-methylbenzyl-sulfonamide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the sulfonamide bond, yielding piperidine and 3-methylbenzyl sulfonic acid.

-

Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C degrades the sulfonamide into corresponding amine and sulfonate salts .

Stability Note : The sulfonamide remains intact under neutral conditions but degrades rapidly in strong acids/bases .

Pyridine Ring Oxidation

-

The pyridine ring resists mild oxidants (e.g., H₂O₂) but reacts with strong oxidizers like KMnO₄ in acidic media to form pyridine-N-oxide derivatives.

Piperidine Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a fully saturated cyclohexane derivative, altering conformational flexibility .

Ether-Oxygen Bridge Reactivity

The ether linkage between pyridine and piperidine undergoes cleavage under extreme conditions:

-

Acidic cleavage : HBr (48%) in acetic acid at 120°C breaks the ether bond, yielding 3-chloro-4-hydroxypyridine and a sulfonamide-modified piperidine fragment.

-

Radical reactions : Limited reactivity observed under standard radical initiators (e.g., AIBN).

Functionalization via Amide Coupling

While the parent compound lacks an amide group, derivatives synthesized via its hydrazine intermediate (e.g., 4a–g ) undergo carbodiimide-mediated coupling (EDCI/HOBt) with carboxylic acids to form amide-linked analogs .

Stability Under Physiological Conditions

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 7.4 (buffer) | Stable for >24h at 37°C | |

| Liver microsomes | Moderate metabolic degradation (t₁/₂ = 2.5h) |

Key Findings from Research

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a valuable scaffold for the development of novel pharmaceuticals. Its design is conducive to modifications that can enhance biological activity against specific targets, particularly in the treatment of neurological disorders and inflammatory conditions. The presence of the piperidine and sulfonyl groups may contribute to its interaction with various biological receptors, making it a candidate for drug development aimed at conditions such as pain management and neurodegenerative diseases.

Case Study: Neurological Targets

Research has indicated that compounds similar to 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine exhibit promising activity against acetylcholinesterase, an enzyme linked to Alzheimer’s disease. In vitro studies demonstrated that derivatives of this compound could inhibit acetylcholinesterase with IC50 values comparable to established drugs in this category .

Organic Synthesis

Intermediate in Chemical Reactions

The compound can act as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including nucleophilic substitutions and oxidation reactions. For instance, the chloro group on the pyridine ring can be substituted with other nucleophiles under basic conditions, facilitating the creation of diverse derivatives.

Synthesis Pathways

The synthesis typically involves:

- Formation of Piperidine Intermediate : Starting from appropriate amines and aldehydes.

- Sulfonylation : Reacting the piperidine with 3-methylbenzenesulfonyl chloride.

- Ether Formation : Combining the sulfonylated piperidine with 3-chloro-4-hydroxypyridine.

Biological Studies

Biological Interactions

The compound is also useful in studying biological interactions involving sulfonylated piperidines. Its structure allows researchers to investigate how these compounds interact with proteins and enzymes within biological systems.

Case Study: Antimicrobial Activity

Research has shown that similar compounds exhibit varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. Compounds derived from piperidine moieties have been tested for their effectiveness as antimicrobial agents, demonstrating moderate to strong inhibitory effects .

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The sulfonyl group can enhance binding affinity to certain biological targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 396.89 g/mol. It features a chloro-pyridine core linked to a piperidine moiety substituted with a methylbenzylsulfonyl group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives containing piperidine structures often demonstrate strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis.

| Compound | Microbial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 3-Chloro... | Salmonella typhi | 5.0 | Moderate |

| 3-Chloro... | Bacillus subtilis | 2.5 | Strong |

These findings suggest that the sulfonamide functionality contributes significantly to the antibacterial efficacy of the compound .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's.

| Compound | Enzyme Target | IC50 (µM) | Activity Level |

|---|---|---|---|

| 3-Chloro... | AChE | 0.63 ± 0.001 | High |

| 3-Chloro... | Urease | 2.14 ± 0.003 | Strong |

The inhibition of urease also highlights its potential in treating conditions related to urea metabolism .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to this class. For example, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 3-Chloro... | MCF-7 | 5.96 | Moderate |

| 3-Chloro... | A549 | 2.29 | High |

These results indicate that modifications to the piperidine or sulfonamide groups can enhance anticancer activity .

Case Studies

- In Vivo Studies : A study involving animal models assessed the neuroprotective effects of similar compounds on dopaminergic neurons, revealing promising results in preventing neurodegeneration.

- Clinical Trials : Preliminary trials have indicated that compounds with structures akin to this compound exhibit favorable pharmacokinetics and safety profiles, making them suitable candidates for further development in therapeutic applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.